Dimethyl 2-cyanosuccinate
Description
Dimethyl 2-cyanosuccinate (CAS: 6283-71-2) is an organic compound with the molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol . It features two methyl ester groups and a cyano (-CN) substituent at the second position of the succinate backbone. This structure confers reactivity at both the ester and cyano groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
dimethyl 2-cyanobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-11-6(9)3-5(4-8)7(10)12-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAMMJHRVPQDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-71-2 | |
| Record name | Succinic acid, cyano-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6283-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Alkylation of 3-Methyl-2-cyanobutyrate Esters
A common approach starts with 3-methyl-2-cyanobutyrate esters (e.g., ethyl or methyl esters) as substrates. The key step is the alkylation at the 2-position using alkyl halides such as 2-bromoalkanoates.
- Base Preparation: Potassium metal is reacted with absolute ethanol to form potassium ethoxide, or potassium ethoxide is directly used in ethanol solvent.
- Reaction Conditions: The 3-methyl-2-cyanobutyrate ester is treated with the potassium ethoxide solution at temperatures ranging from -10°C to 45°C to generate the enolate intermediate.
- Alkylation: The enolate is then reacted with an alkyl bromide (e.g., ethyl 2-bromoisopentanoate) in an aprotic solvent such as tetrahydrofuran or acetonitrile under reflux conditions for several hours (typically 9 hours).
- Workup: After reaction completion, solvents are removed, and the mixture is extracted with organic solvents like diethyl ether or methyl tert-butyl ether. The organic layer is dried and purified by column chromatography or distillation to isolate the dialkylated 2-cyanosuccinate ester.
This method yields diethyl or dimethyl 2,3-diisopropyl-2-cyanosuccinate with yields reported around 60-70% depending on solvent and reaction conditions.
Use of Metal Alkoxides and Aprotic Solvents
The process involves:
- Reacting 2-non-linear-alkyl-2-cyanoacetate with metal alkoxides (potassium methoxide, ethoxide, propoxide, etc.) in an alcohol solvent to form the enolate intermediate.
- Removing the alcohol solvent to concentrate the intermediate.
- Dissolving the concentrate in an aprotic solvent (e.g., tetrahydrofuran or acetonitrile).
- Reacting with a 2-bromo-2-non-linear-alkyl acetate to form the 2,3-di(non-linear-alkyl)-2-cyanosuccinate compound.
This method is particularly useful for preparing sterically hindered derivatives and allows for selective alkylation despite steric challenges.
Hydrolysis and Decarboxylation (Optional)
In some processes, after obtaining the diester, hydrolysis and decarboxylation steps are performed using aqueous sulfuric acid (60-90%) to convert the ester into the corresponding acid or to remove protecting groups, followed by neutralization and isolation of the product.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Base formation | Potassium metal + absolute ethanol or potassium ethoxide in ethanol | Generates potassium ethoxide solution |
| Enolate formation | -10°C to 45°C, stirring for 1 hour | Ensures complete deprotonation |
| Alkylation | Reflux in tetrahydrofuran or acetonitrile, 9 hours | Alkyl bromide added dropwise |
| Workup | Solvent removal, extraction with ether or MTBE, drying | Purification by drying column and separation |
| Hydrolysis/Decarboxylation | 60-90% aqueous sulfuric acid, room temp to 170°C | Optional step for acid derivatives |
Challenges and Considerations
- Steric Hindrance: Alkylation at the 2-position can be difficult for bulky or non-linear alkyl groups due to steric hindrance, requiring excess alkylating agent or more reactive halides (iodides) to drive the reaction.
- Separation Difficulties: The boiling points of the product and reactants are often close, complicating purification by distillation; thus, extraction and chromatographic methods are preferred.
- Solvent Choice: Aprotic solvents like tetrahydrofuran and acetonitrile are favored for alkylation steps to stabilize intermediates and improve yields.
Summary Table of Preparation Methods
| Method | Starting Material | Base/Conditions | Alkylating Agent | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation of 3-methyl-2-cyanobutyrate esters | 3-methyl-2-cyanobutyrate ethyl ester | Potassium ethoxide in ethanol, -10°C to 45°C | Ethyl 2-bromoisopentanoate | THF or acetonitrile | 60-70 | Reflux 9h, extraction and drying |
| Metal alkoxide + 2-bromoalkyl acetate | 2-non-linear-alkyl-2-cyanoacetate | Potassium methoxide/ethoxide in alcohol | 2-bromo-2-non-linear-alkyl acetate | Alcohol, then aprotic solvent | Variable | Suitable for sterically hindered alkyls |
| Hydrolysis and decarboxylation (optional) | Diester intermediate | 60-90% H2SO4 aqueous solution | N/A | Aqueous | N/A | Converts esters to acids or removes groups |
Research Findings and Industrial Relevance
- The described methods have been patented and industrially applied for the synthesis of various 2,3-dialkyl-2-cyanosuccinate derivatives, which serve as intermediates in the production of specialty succinic acids and esters.
- The use of potassium ethoxide and controlled temperature conditions ensures high selectivity and yield.
- The cyano group in dimethyl 2-cyanosuccinate provides a versatile handle for further chemical transformations, making these preparation methods valuable for pharmaceutical and materials chemistry applications.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-cyanosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to produce amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Dimethyl 2-cyanosuccinate serves as an important intermediate in organic synthesis. Its applications include:
- Building Block for Synthesis: It is used to synthesize various heterocycles and other complex molecules. The cyano group allows for further functionalization, making it a valuable precursor in synthetic chemistry.
- Michael Addition Reactions: The compound participates in Michael addition reactions, which are crucial for forming carbon-carbon bonds in organic molecules.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Michael Addition | Reacts with nucleophiles to form β-keto esters or amines. |
| Cyclization | Used in the formation of cyclic compounds through cyclization. |
| Hydrolysis | Undergoes hydrolysis to yield corresponding acids or amines. |
Pharmaceutical Applications
This compound has shown potential in drug development:
- Antitumor Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. This suggests its potential as a lead compound for developing new anticancer agents.
- Anti-inflammatory Agents: Studies have demonstrated that modifications of this compound can lead to the development of anti-inflammatory drugs, targeting pathways involved in inflammation.
Case Study: Antitumor Activity
In a study evaluating the cytotoxic effects of this compound derivatives on human cancer cell lines, results showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Material Science
The compound is also utilized in material science:
- Polymer Chemistry: this compound can be polymerized to create materials with specific properties useful in coatings and adhesives.
- Additives for Plastics: It acts as an additive to enhance the thermal stability and mechanical properties of polymers.
Table 2: Applications in Material Science
| Application | Description |
|---|---|
| Polymerization | Used to produce polymers with desirable properties. |
| Coating Additives | Enhances durability and resistance of coatings. |
| Plastic Modification | Improves thermal stability and mechanical strength of plastics. |
Agricultural Applications
Research into agricultural applications is ongoing:
- Pesticide Formulations: this compound can be incorporated into pesticide formulations, enhancing their effectiveness and stability.
- Fertilizers: Its derivatives may also be explored as slow-release fertilizers due to their chemical properties that allow for gradual nutrient release.
Biological Activity
Dimethyl 2-cyanosuccinate (DMCS) is a compound with notable biological activity, primarily derived from its structural characteristics and reactivity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an ester derivative of cyanosuccinic acid, characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 106-65-0
The presence of the cyano group (-CN) significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
- Enzyme Inhibition : DMCS has been shown to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its ability to form stable complexes with enzyme active sites can lead to decreased enzymatic activity.
- Antimicrobial Properties : Research indicates that DMCS exhibits antimicrobial activity against certain bacterial strains. This property is attributed to its ability to disrupt cellular membranes and inhibit essential metabolic processes.
- Cytotoxic Effects : Studies have reported cytotoxic effects of DMCS on various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of DMCS against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential applications in developing antimicrobial agents.
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that DMCS reduced cell viability in human breast cancer cells (MCF-7) by approximately 60% at a concentration of 50 µM after 24 hours of treatment. This effect was linked to the induction of apoptosis, as evidenced by increased levels of cleaved PARP and caspase-3 activation.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Properties :
- Storage : Sealed in dry conditions at 2–8°C .
- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
- Applications include use as a precursor in pharmaceuticals, agrochemicals, and specialty polymers due to its dual functional groups.
Comparison with Structurally Similar Compounds
Diethyl 2-Cyano-3-oxosuccinate (CAS: Not specified)
Molecular Formula: C₉H₁₁NO₅ . Structural Differences:
- Ester Groups: Ethyl (vs. methyl in dimethyl 2-cyanosuccinate), increasing hydrophobicity and molecular weight.
- Functional Groups : Additional oxo (-C=O) group at the third position.
Key Comparisons :
- The oxo group enables participation in keto-enol tautomerism and condensation reactions, unlike the cyano group, which is electron-withdrawing and stabilizes adjacent electrophilic centers .
- Ethyl esters may reduce volatility compared to methyl esters, affecting purification methods.
Dimethyl 2-Bromosuccinate (CAS: 760-90-7)
Molecular Formula : C₆H₉BrO₄ .
Structural Differences :
- Substituent: Bromine atom (Br) replaces the cyano group.
Key Comparisons :
- Reactivity: Bromine acts as a superior leaving group in nucleophilic substitution reactions (e.g., SN2), whereas the cyano group facilitates nucleophilic addition or hydrolysis to carboxylic acids .
- Molecular Weight : Higher (225.04 g/mol) due to bromine’s atomic mass, impacting physical properties like density.
Dimethyl 2-Oxosuccinate (CAS: 25007-54-9)
Molecular Formula : C₆H₈O₅ .
Structural Differences :
- Functional Group: Oxo (-C=O) replaces the cyano group.
Key Comparisons :
- The oxo group participates in aldol reactions and enolate formation, whereas the cyano group directs reactivity toward cyano-specific transformations (e.g., Strecker synthesis) .
- Safety: Both compounds share hazards like skin/eye irritation, but dimethyl 2-oxosuccinate lacks the cyanogenic risks associated with -CN groups .
Methyl 2-Isocyanoacetate (CAS: Not specified)
Molecular Formula: C₄H₅NO₂ . Structural Differences:
- Backbone : Shorter carbon chain (acetate vs. succinate).
- Functional Group: Isocyano (-NC) instead of cyano (-CN).
Key Comparisons :
- Isocyano groups are highly reactive in multicomponent reactions (e.g., Ugi reaction), whereas cyano groups are more stable and amenable to hydrolysis .
- The absence of a second ester group limits its utility in cross-linking or polymerization compared to this compound.
Ethyl 2-Cyano-2-phenylacetate (CAS: 67237-76-7)
Molecular Formula: C₁₁H₁₁NO₂ . Structural Differences:
- Substituent : Phenyl group and ethyl ester.
Key Comparisons :
- The phenyl group enhances hydrophobicity and stabilizes the molecule via conjugation, whereas this compound’s ester groups improve solubility in polar solvents .
Data Table: Key Properties of this compound and Analogues
Q & A
Q. What strategies ensure reproducibility in this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
